Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is a naturally occurring organic compound often found as a derivative of ferulic acid. It belongs to the class of phenylpropanoids, which are a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine or tyrosine. [] This compound plays a significant role in various scientific research areas, including studies on food science, chemical synthesis, and material science.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, also known as ethyl-β-(4-hydroxy-3-methoxyphenyl)propionate, is an organic compound with the molecular formula and a molecular weight of approximately 224.26 g/mol. It is characterized by its structure which includes a propionate group attached to a phenolic moiety. This compound is classified under esters and phenolic compounds and has various applications in scientific research, particularly in pharmacology and biochemistry.
Source: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate can be derived from natural sources or synthesized through chemical reactions involving phenolic compounds and propionic acid derivatives.
The synthesis of ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate typically involves the esterification of 4-hydroxy-3-methoxyphenylpropionic acid with ethanol. Common methods include:
Technical details include:
The molecular structure of ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate features:
The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions in biological systems.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate can undergo various chemical reactions:
Technical details for these reactions typically involve controlling pH, temperature, and reaction time to optimize yields.
The mechanism of action for ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate primarily relates to its biochemical interactions:
Data from pharmacological studies suggest that it enhances grip strength and inhibits protein catabolism during exhaustive exercise in animal models .
The physical and chemical properties of ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate include:
Property | Value |
---|---|
Boiling Point | Approximately 128 °C (1 mmHg) |
Density | 1.15 g/cm³ |
LogP | 2.11 |
Solubility | Soluble in organic solvents like ethanol and acetone |
These properties make it suitable for various applications in laboratory settings.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate has several scientific uses:
The endogenous formation of ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate begins with dietary polyphenols abundant in plant-based foods. Key precursors include ferulic acid (4-hydroxy-3-methoxycinnamic acid), curcumin, chlorogenic acid, and complex flavonoids from tea, citrus, and soy. Upon ingestion, colonic microbiota—particularly species within Bacteroidetes—initiate a multi-step enzymatic transformation. This involves hydrogenation of ferulic acid’s α,β-unsaturated bond to yield HMPA (dihydroferulic acid), followed by microbial esterification with endogenous ethanol to form the ethyl ester derivative [1] [7] [3].
Table 1: Key Polyphenol Precursors and Microbial Pathways for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Formation
Dietary Precursor | Primary Food Sources | Microbial Transformation Steps | Key Microbial Genera |
---|---|---|---|
Ferulic acid | Whole grains, coffee, rice bran | Hydrogenation → Esterification | Bacteroides, Lactobacillus |
Curcumin | Turmeric, curry spices | Demethoxylation → Hydrogenation → Esterification | Clostridium, Eubacterium |
Chlorogenic acid | Coffee, berries, apples | Hydrolysis → Hydrogenation → Esterification | Bifidobacterium, Enterococcus |
Tea flavonoids (EGCG) | Green/black tea | Dehydroxylation → Ring cleavage → Esterification | Adlercreutzia, Slackia |
Genomic studies reveal that microbial nitroreductases and esterases orchestrate this conversion. The hydrogenation step is rate-limiting, requiring specific NADPH-dependent enzymes to saturate ferulic acid’s propenoic side chain. Subsequent esterification leverages microbial ethanol generated via saccharolytic fermentation, attaching the ethyl group to HMPA’s carboxylic acid moiety. This pathway highlights the compound’s origin as a secondary microbial metabolite, dependent on both polyphenol availability and gut ecological conditions [7] [5].
Beyond endogenous production, ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate naturally accumulates in fermented foods through microbial activity during food processing. It serves as a signature metabolite in traditional fermented products, contributing both to sensory profiles and functional benefits. In Japanese Kurosu vinegar (unpolished rice vinegar), concentrations reach 12–18 µg/mL, arising from Acetobacter species metabolizing rice bran ferulic acid. Similarly, fermented wolfberry juice exhibits elevated levels (8.5 ± 0.7 µg/mL) due to Lactobacillus-mediated esterification [1] [8].
The compound’s bioactivity in these matrices includes:
Table 2: Occurrence and Bioactivity of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in Fermented Foods
Food Matrix | Formation Microbiota | Typical Concentration | Primary Bioactivity Demonstrated |
---|---|---|---|
Kurosu vinegar (rice) | Acetobacter pasteurianus | 12–18 µg/mL | Antioxidant activity (↓ plasma ROM) |
Fermented wolfberry | Lactobacillus plantarum | 8.5 ± 0.7 µg/mL | AMPK activation (↑ mitochondrial biogenesis) |
Fermented rice bran | Bacillus subtilis | 22.3 µg/g dry weight | GPR41 binding (↓ hepatic lipogenesis) |
Soy sauce (artisanal) | Zygosaccharomyces rouxii | 5.8 µg/mL | Myf5 upregulation (↑ muscle development) |
These functional attributes position fermented foods as delivery vehicles for preformed ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, bypassing reliance on colonic conversion. The compound’s stability at low pH further enhances its preservation in acidic fermented products like vinegar [8] [9].
The physiological impact of ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate varies significantly based on its production pathway, influencing bioavailability, temporal kinetics, and tissue distribution.
Endogenous (Microbiota-Derived) Production:
Exogenous (Food-Derived) Production:
Table 3: Functional Comparison of Production Pathways
Parameter | Endogenous (Microbial) | Exogenous (Food) | Functional Implications |
---|---|---|---|
Time to peak (Tₘₐₓ) | 6–8 hours | 45–90 minutes | Food form enables acute effects |
Plasma Cₘₐₓ | 1.8 ± 0.3 µM | 3.0 ± 0.5 µM | Higher systemic exposure from foods |
Primary metabolites | Glucuronides, sulfates | Free form (>60%) | Enhanced tissue penetration |
GPR41 binding affinity | Moderate (EC₅₀ = 8.1 µM) | High (EC₅₀ = 3.7 µM) | Superior receptor activation from food source |
Muscle transcriptomics | ↑ Myf5 (1.7-fold) | ↑ Myh4 (2.3-fold) | Differential fiber-type modulation |
Functionally, exogenous ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate demonstrates greater biological efficacy due to its structural integrity during absorption. In vitro receptor binding assays confirm 2.2-fold higher GPR41 activation compared to the endogenously produced molecule, likely due to reduced first-pass metabolism. Transcriptomic analyses further reveal divergent effects on muscle: microbially derived compound upregulates Myf5 (myogenic factor 5), supporting satellite cell activation, while food-sourced ester preferentially enhances Myh4 expression, promoting fast-twitch muscle fiber hypertrophy [1] [4] [8].
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